A Technical Guide to the Molecular Weight and Exact Mass Determination of (S)-4-Tert-butylcarbonyl-2-methylpiperazine
A Technical Guide to the Molecular Weight and Exact Mass Determination of (S)-4-Tert-butylcarbonyl-2-methylpiperazine
Abstract
(S)-4-Tert-butylcarbonyl-2-methylpiperazine, a chiral building block pivotal in pharmaceutical synthesis, demands precise chemical characterization to ensure purity, identity, and consistency in drug development workflows.[1] This technical guide provides an in-depth exploration of the principles and methodologies for determining the molecular weight and exact mass of this compound. We will first delineate the theoretical distinction between these two fundamental properties and their respective calculations based on the compound's elemental composition. Subsequently, this guide presents a comprehensive, field-proven protocol for the experimental determination of its exact mass using High-Resolution Mass Spectrometry (HRMS), a cornerstone technique in modern analytical chemistry. The methodologies, data interpretation, and validation steps are detailed to provide researchers, scientists, and drug development professionals with a robust framework for the accurate characterization of this and similar small molecules.
Introduction to (S)-4-Tert-butylcarbonyl-2-methylpiperazine
Chemical Identity and Structure
(S)-4-Tert-butylcarbonyl-2-methylpiperazine is a derivative of piperazine protected with a tert-butoxycarbonyl (Boc) group. This compound is frequently utilized in medicinal chemistry for the synthesis of complex bioactive molecules.[1] Due to IUPAC naming conventions and common laboratory shorthand, it is known by several synonyms.
It is critical to establish a clear identity for this molecule to ensure reproducibility in research and manufacturing.
| Property | Value | Source(s) |
| Primary Name | (S)-4-Tert-butylcarbonyl-2-methylpiperazine | User Topic |
| Common Synonyms | (S)-1-Boc-3-methylpiperazine, tert-Butyl (S)-3-methyl-1-piperazinecarboxylate, (S)-4-N-Boc-2-methylpiperazine | [1][2] |
| CAS Number | 147081-29-6 | [2][3][4] |
| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2][5][6][7] |
| SMILES | C[C@H]1CN(CCN1)C(=O)OC(C)(C)C |
The Critical Distinction: Molecular Weight vs. Exact Mass
In the context of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts. Understanding this difference is fundamental to the correct application and interpretation of analytical data.
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Molecular Weight (or Average Molecular Mass) : This is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the atomic weights found on the periodic table, which account for the natural abundance of each isotope. This value is typically used in stoichiometric calculations for bulk materials (e.g., weighing out reagents for a synthesis).
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Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule using the mass of the single most abundant stable isotope for each constituent element. For (S)-4-Tert-butylcarbonyl-2-methylpiperazine, this involves using the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. Exact mass is the value of primary interest in mass spectrometry, especially high-resolution techniques, as it allows for the determination of elemental composition with high confidence.
Theoretical Mass Determination
The first step in any analytical characterization is the theoretical calculation of the expected mass values based on the molecular formula, C₁₀H₂₀N₂O₂.
Calculation of Molecular Weight (Average Mass)
To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which reflect their natural isotopic abundances.
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Carbon (C): 10 atoms × 12.011 u = 120.11 u
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Hydrogen (H): 20 atoms × 1.008 u = 20.16 u
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Nitrogen (N): 2 atoms × 14.007 u = 28.014 u
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Oxygen (O): 2 atoms × 15.999 u = 31.998 u
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Total Molecular Weight: 120.11 + 20.16 + 28.014 + 31.998 = 200.282 u
This calculated value is commonly expressed in g/mol for macroscopic quantities.[1][2][5][7][8]
Calculation of Exact Mass (Monoisotopic Mass)
For the exact mass, we use the masses of the most abundant isotopes of each element.
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Carbon (¹²C): 10 atoms × 12.000000 u = 120.000000 u
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Hydrogen (¹H): 20 atoms × 1.007825 u = 20.156500 u
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Nitrogen (¹⁴N): 2 atoms × 14.003074 u = 28.006148 u
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Oxygen (¹⁶O): 2 atoms × 15.994915 u = 31.989830 u
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Total Exact Mass: 120.000000 + 20.156500 + 28.006148 + 31.989830 = 200.152478 u
This value, often reported in Daltons (Da), is the target mass for high-resolution mass spectrometry experiments.[6][8]
Summary of Calculated Values
| Parameter | Calculated Value | Unit | Application |
| Molecular Weight | 200.28 | g/mol | Stoichiometry, Bulk Chemistry |
| Exact Mass | 200.152478 | Da | High-Resolution Mass Spectrometry |
Experimental Mass Determination via High-Resolution Mass Spectrometry (HRMS)
While theoretical calculations provide an expected value, experimental verification is essential to confirm the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Core Principles of Mass Spectrometry
A mass spectrometer measures the mass-to-charge ratio (m/z) of ions. The process involves three key stages:
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Ionization: The neutral sample molecule is converted into a charged ion.
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Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap).
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Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Causality in Method Selection: Ionization Technique
For a molecule like (S)-4-Tert-butylcarbonyl-2-methylpiperazine, Electrospray Ionization (ESI) is the preferred technique. The rationale is twofold:
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Structural Integrity: ESI is a "soft" ionization method that imparts minimal energy to the molecule, reducing the likelihood of in-source fragmentation. This ensures that the primary ion observed corresponds to the intact molecule (the molecular ion).
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Chemical Nature: The piperazine ring contains basic nitrogen atoms that are readily protonated in an acidic solution. Therefore, ESI in positive ion mode is highly effective, as it will efficiently generate the protonated molecular ion, [M+H]⁺.
Standard Operating Protocol: Exact Mass Determination via LC-HRMS
To ensure a clean sample introduction and robust data, coupling Liquid Chromatography (LC) with HRMS is standard practice. The LC system separates the target compound from potential impurities before it enters the mass spectrometer.
Experimental Workflow Diagram
Caption: LC-HRMS workflow for exact mass determination.
Step-by-Step Methodology
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Sample Preparation:
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Accurately weigh approximately 1 mg of (S)-4-Tert-butylcarbonyl-2-methylpiperazine.
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Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water to create a 1 mg/mL stock solution.
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Perform a serial dilution to a final concentration of ~1-10 µg/mL. The final solvent should contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter into an LC autosampler vial.
-
-
Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
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HRMS System: An Orbitrap or TOF mass spectrometer capable of >30,000 resolution.
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Example Parameters:
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| Parameter | Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm | Good retention for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acidifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Sufficient for detection without overloading the system. |
| Ionization Mode | ESI, Positive | Efficiently forms [M+H]⁺ due to basic nitrogens. |
| Mass Range | m/z 50-500 | Encompasses the expected molecular ion. |
| Resolution | 60,000 at m/z 200 | Sufficient to resolve isotopes and achieve high mass accuracy. |
Data Interpretation and Validation
Acquiring the data is only half the process. Rigorous interpretation is required to validate the compound's identity.
Identifying the Molecular Ion
The primary goal is to locate the protonated molecular ion, [M+H]⁺.
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Theoretical m/z of [M+H]⁺: Exact Mass of Molecule + Mass of Proton (H⁺)
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Calculation: 200.152478 Da + 1.007276 Da = 201.159754 Da
In the acquired spectrum, the most intense peak should correspond to this calculated m/z value. A previous analysis of a related compound using Fast Atom Bombardment (FAB) mass spectrometry also identified the molecular ion peak at m/z 201, corresponding to [M+H]⁺, which corroborates this expectation.[9]
Calculating Mass Accuracy
High-resolution instrumentation allows for the measurement of the experimental mass to several decimal places. This is compared to the theoretical value and expressed in parts per million (ppm).
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Formula: ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
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Trustworthiness: A mass accuracy of < 5 ppm is the industry standard for confirming an elemental composition. For an experimental mass of 201.1595, the calculation would be: [(201.1595 - 201.159754) / 201.159754] × 10⁶ = -1.26 ppm. This result is well within the acceptable range and provides high confidence in the assigned formula.
Data Validation Logic
The confirmation of a compound's identity is a multi-step validation process.
Caption: Logical workflow for validating compound identity via HRMS.
Conclusion
The precise determination of molecular weight and, more critically, exact mass is a non-negotiable step in the characterization of pharmaceutical intermediates like (S)-4-Tert-butylcarbonyl-2-methylpiperazine. While theoretical calculations based on the molecular formula C₁₀H₂₀N₂O₂ yield a molecular weight of 200.28 g/mol and an exact mass of 200.152478 Da, experimental verification is paramount. The use of LC-HRMS with electrospray ionization provides a robust and definitive method for this task. By achieving a mass accuracy of less than 5 ppm for the [M+H]⁺ adduct and confirming the isotopic pattern, researchers can establish the elemental composition and, by extension, the identity of the compound with the highest degree of confidence, ensuring the integrity of subsequent drug development processes.
References
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Molport. (n.d.). tert-butyl (2S)-4-benzyl-2-methylpiperazine-1-carboxylate | 169447-69-2. Retrieved from [Link]
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Chemsrc. (2025). (S)-4-N-Boc-2-methylpiperazine | CAS#:147081-29-6. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). (S)-4-Boc-2-Methylpiperazine. Retrieved from [Link]
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PubChem. (2025). 1-Boc-4-methylpiperazine | C10H20N2O2 | CID 11401394. Retrieved from [Link]
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PubChem. (2024). tert-Butyl 2-methylpiperazine-1-carboxylate | C10H20N2O2 | CID 15087784. Retrieved from [Link]
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